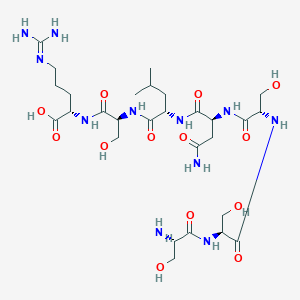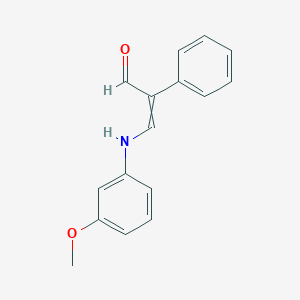![molecular formula C10H9ClN2O3S2 B14190134 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-70-9](/img/structure/B14190134.png)
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methanesulfonyl group attached to a chlorophenyl ring, along with a methoxy group and a thiadiazole ring
Preparation Methods
The synthesis of 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium methanesulfinate to form 3-chlorobenzyl methanesulfonate. This intermediate is then reacted with thiosemicarbazide in the presence of a base to form the thiadiazole ring. The final step involves the methylation of the thiadiazole ring using methyl iodide to introduce the methoxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form larger heterocyclic compounds. This is often achieved using reagents like phosphorus oxychloride or sulfur dichloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.
Scientific Research Applications
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-[(3-Chlorophenyl)methanesulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile: This compound has a similar structure but contains a thiazole ring instead of a thiadiazole ring. It also has a methyl group and a carbonitrile group, which can affect its chemical properties and reactivity.
3-Chloro-5-[(3-chlorophenyl)methanesulfonyl]-1,2,4-thiadiazole: This compound is closely related but contains an additional chlorine atom on the thiadiazole ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
922504-70-9 |
|---|---|
Molecular Formula |
C10H9ClN2O3S2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-9-12-10(17-13-9)18(14,15)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI Key |
SQPUBXMLOQIBCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)


![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)
